3,4,5-Tricaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3,4,5-Tricaffeoylquinic acid discovery and isolation

Natural Sources and Quantitative Analysis

3,4,5-Tri-O-caffeoylquinic acid (TCQA) is a tricaffeoyl ester of quinic acid. The compound has been identified in various plant species, with quantitative data available for some sources.

Table 1: Documented Natural Sources of TCQA

| Source Plant | Plant Part | Quantitative Presence | Reference / Note |

|---|---|---|---|

| Lonicera japonica (Japanese Honeysuckle) | Flower Buds | Identified | [1] |

| Sweet Potato (Ipomoea batatas) | Leaves | 0.04 - 0.19% Dry Weight (in 21 of 200 Mexican accessions) | [2] [3] |

| Sweet Potato (Ipomoea batatas) | Leaves | Isolated | Extraction optimized with ionic liquid [4] |

| Brazilian Propolis | - | Identified | [5] |

| Parasenecio hastatus (L.) | - | Identified | [5] |

| Aconitum koreanum | - | Isolated | [6] |

| Nymphoides peltata | Roots | Isolated | [7] |

Extraction and Isolation Protocols

Efficient extraction and isolation are critical for obtaining TCQA from natural matrices.

Conventional Solvent Extraction from Sweet Potato Leaves

This method uses methanol or water as a reference point for comparison with advanced techniques [4].

- Procedure: Dried, crushed sweet potato leaves are added to methanol or water and stirred under reflux for one hour. The solution is filtered, and the filtrate is evaporated under reduced pressure to obtain a crude extract. The extract is then dissolved in a H₂O/MeOH (7:3 v/v) mixture and washed with n-hexane to remove hydrophobic compounds.

Advanced Extraction Using Ionic Liquid

Ionic liquids can dramatically improve extraction yield compared to conventional solvents. The protocol below using 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) resulted in a 6.5-fold increase in the yield of 4,5-diCQA compared to methanol, and was also highly effective for TCQA [4].

- Materials:

- Ionic Liquid: 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl)

- Plant Material: Crushed sweet potato leaves

- Procedure:

- Mix crushed leaves with the extraction solvent [C₄mim]Cl/MeOH (3:1 w/w).

- Stir the mixture for 1 hour at 100°C.

- Add methanol to the solution and stir for an additional 30 seconds at room temperature.

- Filter the mixture and evaporate the filtrate.

- Dissolve the resulting extract in H₂O/MeOH (7:3 v/v) and wash with n-hexane.

- Isolation via Salting-Out:

- Add the ionic liquid extract to a saturated sodium chloride (NaCl) solution.

- Add an extraction solvent mixture such as EtOAc/MeOH/HCO₂H (100:20:1 v/v/v).

- Collect the organic layer containing the CQAs by decantation. Repeat this process multiple times to enhance recovery.

Isolation from Nymphoides peltata Roots

This protocol outlines a standard bioassay-guided fractionation approach [7].

- Extraction: Dried, powdered roots (2.8 kg) are soaked in 100% methanol and ultrasonicated for 90 minutes at room temperature. This process is repeated twice. The combined extract is concentrated and freeze-dried.

- Fractionation: The methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: first with n-hexane, then with ethyl acetate (EtOAc), and finally with n-butanol (n-BuOH). TCQA is typically found in the n-BuOH fraction.

- Purification: The TCQA-rich fraction is further purified using chromatographic techniques, including silica gel and Sephadex LH-20 column chromatography, followed by preparative HPLC.

Biological Activities and Experimental Models

TCQA exhibits a wide range of biological activities by modulating key cellular signaling pathways.

Table 2: Documented Biological Activities of TCQA

| Biological Activity | Experimental Model | Key Findings / Proposed Mechanism | Citation |

|---|---|---|---|

| Neurogenesis & Cognitive Enhancement | SAMP8 mice (aging/AD model), Human Neural Stem Cells (hNSCs) | Improved spatial learning/memory; induced neuronal differentiation; activated BMP signaling; increased ATP production. | [8] |

| Hair Growth Promotion | C3H mice, Human Dermal Papilla (hDP) cells | Activated Wnt/β-catenin pathway; upregulated hair growth-associated genes; induced anagen phase. | [9] |

| Hair Pigmentation Promotion | C3H mice, Human Melanocytes, B16F10 cells | Upregulated β-catenin, MITF, and melanogenic enzymes (TYR, TYRP1, DCT). | [10] |

| Anti-inflammatory | Human Keratinocytes (HaCaT), stimulated with TNF-α | Suppressed production of IL-1β, IL-8, CCL17, CCL27; inhibited ROS and Akt/NF-κB pathways. | [6] |

| Anti-wrinkling / Anti-photoaging | UVB-irradiated Human Keratinocytes (HaCaT) | Activated Nrf2/HO-1 pathway; inhibited MAPK/NF-κB/AP-1 signaling; reduced MMP-1 synthesis. | [7] |

| HBV Replication Facilitation | HepG2.2.15 & HepAD38 cells (HBV model) | Increased HBsAg, HBeAg, HBV DNA; upregulated HBx; activated AKT/mTOR, MAPK, NF-κB pathways. Note of caution. | [1] |

| Multi-Target Signaling | Transcriptomic Meta-Analysis (6 in vitro/in vivo models) | Predicted effects on adipocyte, heart, vascular, and muscle tissues; strong influence on cell cycle regulation. | [5] |

Experimental Workflow for Biological Evaluation

The following diagram generalizes the key steps for evaluating TCQA's biological activity, from cell-based models to mechanistic studies, as reflected across multiple studies.

General workflow for evaluating TCQA bioactivity

Key Signaling Pathways Modulated by TCQA

TCQA exerts its diverse effects by interacting with multiple cellular signaling pathways. The following diagram synthesizes these interactions as reported in the literature.

TCQA modulates multiple signaling pathways with different effects

Important Research Considerations

- Context-Dependent Effects: The biological outcome of TCQA treatment is highly context-dependent, influenced by cell type, disease model, and signaling environment. For example, TCQA suppresses the Akt/NF-κB pathway in inflammation [6] but activates it in HBV models [1].

- Multi-Target Potential: As a natural polyphenol, TCQA likely has multiple molecular targets. A transcriptomic meta-analysis suggests it influences pathways related to the cell cycle, differentiation, and metabolism across various tissues [5].

- Safety Note: Researchers should be aware of the unexpected pro-viral activity of TCQA observed in hepatitis B virus models, where it enhanced viral replication and antigen production [1]. This finding warrants careful evaluation for potential therapeutic applications, especially in individuals with HBV.

References

- 1. 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri- ... [link.springer.com]

- 4. Use of [C4mim]Cl for efficient extraction of caffeoylquinic ... [nature.com]

- 5. Microarray meta-analysis reveals comprehensive effects of ... [sciencedirect.com]

- 6. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from ... [mdpi.com]

- 8. This compound induces adult neurogenesis and ... [pmc.ncbi.nlm.nih.gov]

- 9. β-catenin-mediated hair growth induction effect of 3,4,5-tri- ... [aging-us.com]

- 10. Frontiers | 3,4,5-Tri-O-Caffeoylquinic Acid Promoted Hair ... [frontiersin.org]

Identified Natural Sources of 3,4,5-Tricaffeoylquinic Acid

The table below summarizes the plants where TCQA has been found, based on technical research.

| Plant Source | Plant Part | Key Findings / Quantitative Data |

|---|---|---|

| Sweet Potato (Ipomoea batatas) | Leaves | Identified as a constituent; a 2024 study quantified content at 2.98 ± 0.09 mg CQA·g⁻¹ in water-ethanolic extracts [1]. |

| Brazilian Propolis | - | Noted as a natural source of TCQA [2]. |

| Parasenecio hastatus L. | - | A medicinal plant reported as a source for TCQA [2]. |

| Chrysothamnus paniculatus | - | Source where TCQA was identified as a "new shikimate prearomatic" compound [3]. |

Experimental Protocols for Extraction and Analysis

For researchers aiming to isolate and identify TCQA, the following methodologies from recent studies provide a practical starting point.

Extraction from Sweet Potato Leaves [1]:

- Preparation: Dry and grind plant material into a fine powder.

- Extraction: Weigh 0.5 g of powder and suspend it in 10 mL of a solvent mixture of methanol:water:lactic acid (80:19:1, v/v).

- Sonication: Place the mixture in an ultrasonic bath at 40°C for 20 minutes.

- Filtration: Filter the extract to remove solid debris before analysis.

Analysis and Quantification via HPLC [1]:

- The filtered extract is analyzed using High-Performance Liquid Chromatography (HPLC).

- Quantification is achieved by comparing the peak area of the sample with a calibration curve built from known concentrations of standard compounds. The study used caffeoylquinic acid (CQA) equivalents for quantification.

Documented Bioactivity and Signaling Pathways

TCQA exhibits multi-target bioactivities, making it interesting for drug development. The diagram below illustrates its core mechanism of action involving the regulation of reactive oxygen species (ROS) and specific signaling pathways.

TCQA counteracts stress-induced cell death by targeting ROS and its downstream signals. [4]

Beyond its role in mitigating oxidative damage, TCQA demonstrates other clinically relevant activities:

- Promoting Neurogenesis: In studies on aging-accelerated mice (SAMP8), TCQA treatment at 5 mg/kg for 30 days significantly improved spatial learning and memory. This effect was linked to increased generation of new neurons in the hippocampus [5] [6]. A meta-analysis of transcriptomic data further suggests TCQA influences cell differentiation and signaling in adipocyte, heart, and muscle tissues [2].

- Other Potential Activities: Given that caffeoylquinic acid derivatives, in general, show antiviral, antibacterial, anti-inflammatory, and anticancer properties, TCQA is also a strong candidate for these activities [7] [8] [2].

References

- 1. Quinic and caffeic acids derivatives: Affecting antioxidant ... [sciencedirect.com]

- 2. Microarray meta-analysis reveals comprehensive effects of ... [sciencedirect.com]

- 3. Constituents of Chrysothamnus paniculatus 3: 3 , 4 , 5 - Tricaffeoylquinic ... [colab.ws]

- 4. , 3 , 4 -O- 5 alleviates ionizing radiation-induced... tricaffeoylquinic acid [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and ... [pmc.ncbi.nlm.nih.gov]

- 6. , 3 , 4 - 5 induces adult neurogenesis and improves... Tricaffeoylquinic acid [aging-us.com]

- 7. Recent Advances in Biosynthesis and Bioactivity of Plant ... [mdpi.com]

- 8. Coffee Chlorogenic Acids Incorporation for Bioactivity ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile of 3,4,5-O-Tricaffeoylquinic Acid

Table 1: Basic Chemical and Source Information

| Attribute | Description |

|---|---|

| IUPAC Name | (1S,3R,4S,5R)-1,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-hydroxycyclohexane-1-carboxylic acid [1] |

| Type | Tricaffeoylquinic acid (TriCQA), a specialized plant metabolite [1] [2] |

| Natural Source | Azolla imbricata (Roxb.) Nakai [3] [4] [5] |

| First Reported | 1983 (as a new shikimate prearomatic from Chrysothamnus paniculatus) [6] |

Quantitative Bioactivity and Mechanisms of Action

Research has elucidated two primary, interconnected mechanisms for tCQA's radioprotective effects: mitigating oxidative stress-induced apoptosis and suppressing inflammatory responses.

Table 2: Key Experimental Findings and Bioactivity of tCQA

| Study Model | Treatment | Key Findings | Proposed Mechanism |

|---|---|---|---|

| In Vitro (NCM460 colonic epithelial cells) [3] | tCQA pre-treatment + IR (Ionizing Radiation) | ↓ Cytotoxicity, ↓ ROS, ↓ Mitochondrial transmembrane potential loss, ↓ Caspase-dependent apoptosis | Scavenges IR-induced ROS, inhibiting the ROS/JNK/p38 MAPK signaling pathway [3]. |

| In Vivo (Mice) [3] | tCQA + IR | Alleviated systemic IR-induced damage | Regulation of systemic oxidative stress and inflammation [3] [5]. |

| In Vitro (THP-1 macrophages) [5] | tCQA + LPS (Lipopolysaccharide) | ↓ NLRP3 inflammasome activation, ↓ IL-1β secretion, ↓ Caspase-1 activation, ↓ Pyroptosis (GSDMD cleavage) | Suppresses NF-κB/MAPK signaling; promotes autophagic degradation of NLRP3 [5]. |

| Ex Vivo (Human PBMCs) [5] | tCQA + LPS | Anti-inflammatory effects | Inhibition of pro-inflammatory signaling pathways [5]. |

| In Vivo (BALB/c mice) [5] | tCQA + IR | Inhibited IR-induced NLRP3 inflammasome activation | Induction of autophagy leading to NLRP3 degradation [5]. |

The interplay of these mechanisms against ionizing radiation injury can be visualized in the following pathway:

Diagram 1: tCQA protects against radiation injury by inhibiting ROS-mediated apoptosis and inducing autophagy to suppress NLRP3-driven inflammation.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

Protocol: In Vitro Radioprotection Assay in Cell Lines [3]

- Cell Line: NCM460 human colonic epithelial cells.

- Culture Conditions: Maintained in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C with 5% CO₂.

- Pre-treatment: Incubate cells with a non-cytotoxic dose of tCQA (e.g., 20 µM) for a set period (e.g., 2 hours) before irradiation.

- Irradiation: Expose cells to a predetermined dose of ionizing radiation (e.g., from a 137Cs γ-ray source).

- Assessment:

- Cell Viability: Measure using MTT or CCK-8 assays.

- ROS Levels: Detect using fluorescent probes like DCFH-DA and flow cytometry.

- Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 staining and fluorescence measurement.

- Apoptosis: Analyze via Annexin V-FITC/PI staining and flow cytometry.

- Protein Analysis: Perform Western blotting for cleaved caspase-3, p-JNK, p-p38, and total JNK/p38.

Protocol: NLRP3 Inflammasome Inhibition Assay in Macrophages [5]

- Cell Model: THP-1 human monocytic cells differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).

- Priming and Inhibition: Prime cells with LPS (e.g., 100 ng/mL) for a set time. Co-treat or pre-treat with tCQA.

- Inflammasome Activation: Stimulate with a specific activator like nigericin (an ATP-dependent potassium ionophore) after priming.

- Assessment:

- IL-1β Secretion: Quantify in cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

- Caspase-1 Activation: Measure using a fluorescent activity assay or Western blot for cleaved caspase-1.

- Pyroptosis: Detect by analyzing Gasdermin D (GSDMD) cleavage via Western blot and Lactate Dehydrogenase (LDH) release assay.

- Autophagy Flux: Monitor by Western blot for LC3-II/LC3-I ratio and p62 degradation. Use autophagosome staining (e.g., CYTO-ID kit). Validate with autophagy inhibitors like chloroquine.

- NF-κB/MAPK Signaling: Analyze phosphorylation of IκBα, p65, p38, JNK, and ERK by Western blot.

Research Gaps and Future Directions

While the pre-clinical data is compelling, several steps are needed for clinical translation:

- Pharmacokinetics: Detailed data on tCQA's absorption, distribution, metabolism, and excretion (ADME) is needed [1].

- Toxicity Profile: Comprehensive in vivo toxicology studies are essential [1].

- Clinical Trials: Rigorous randomized, double-blind, placebo-controlled studies in humans are lacking but required to confirm efficacy and safety [1].

- Synthesis & Supply: Developing efficient synthetic routes or bioproduction systems is crucial for a sustainable and pure compound supply [7].

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Biosynthesis and Bioactivity of Plant ... [mdpi.com]

- 3. 3,4,5-O- tricaffeoylquinic alleviates ionizing radiation-induced... acid [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive identification of minor components and ... [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4,5-O-tricaffeoylquinic acid with anti-radiation activity ... [pubmed.ncbi.nlm.nih.gov]

- 6. Constituents of Chrysothamnus paniculatus 3: 3,4,5- Tricaffeoylquinic ... [colab.ws]

- 7. 1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Chrysothamnus paniculatus chemical constituents

Identified Chemical Constituents

The primary chemical constituents identified in Chrysothamnus paniculatus are a series of caffeoylquinic acid derivatives [1] [2]. The key compounds are summarized in the table below.

| Compound Class | Specific Compounds Identified | Key Analytical Methods Reported |

|---|---|---|

| Tricaffeoylquinic Acids | 3,4,5-Tricaffeoylquinic Acid (a novel compound described as a "shikimate prearomatic") [1] | Spectral properties (IR, MS, ( ^1H )-NMR, ( ^{13}C )-NMR), methylation [1] |

| Dicaffeoylquinic Acids | 3,4-Dicaffeoylquinic acid; 3,5-Dicaffeoylquinic acid; 4,5-Dicaffeoylquinic acid [1] [2] | Spectral properties, comparison of IR and MS data, observation of intramolecular acyl migration via MS [1] |

Detailed Experimental Methodologies

The identified study employed a detailed phytochemical workflow for the isolation and characterization of these compounds.

Key Experimental Notes:

- Spectral Comparison: The IR and MS data for the methylated derivatives of the dicaffeoylquinic acids (compounds 2b-4b) were reported to be "virtually identical," aiding in their classification [1].

- Artifact Observation: An unexpected peak in the mass spectrum of one compound was hypothesized to result from intramolecular acyl migration during sample heating for volatilization in the ion source. This phenomenon is known to occur in some indole alkaloids for similar reasons [1].

- NMR Analysis: The ( ^1H )-NMR spectrum was used to identify the presence of specific groups like the 3',4'-dimethoxy-E-cinnamoyl group. The ( ^{13}C )-NMR spectrum data was consistent with the assigned structure for the novel tricaffeoylquinic acid derivative (lb) [1].

Research Context and Future Directions

- Taxonomic Note: Be aware that the genus Chrysothamnus is phylogenetically close to the genus Ericameria, with some species, like Chrysothamnus nauseosus, being transferred to Ericameria [3]. Research on Ericameria nauseosa (rubber rabbitbrush) may provide useful comparative data.

- Potential Bioactivity: Caffeoylquinic acids are a widely studied class of compounds with recognized biological activities. While specific activity data for C. paniculatus is not provided in the search results, related plants in the Asteraceae family are known for antioxidant, anti-inflammatory, and enzyme-inhibitory effects [4] [5].

- Research Gap: The available chemical data is from a 1983 publication [2]. Modern, in-depth phytochemical profiling using advanced techniques like LC-MS/MS, as well as biological screening, are needed to fully evaluate the drug discovery potential of Chrysothamnus paniculatus.

References

- 1. This compound (a New Shikimate Prearomatic) and ... [bohrium.com]

- 2. This compound (a New Shikimate Prearomatic) ... [eurekamag.com]

- 3. Phytochemical Composition and Biological Activity of the ... [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Two Isochlorogenic Acid Isomers from Phenolic ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical constituents from Gnaphalium affine and their ... [cjnmcpu.com]

3,4,5-TriCQA biosynthesis pathway

Experimental Analysis Protocols

To study the biosynthesis and function of 3,4,5-TriCQA, researchers employ a combination of molecular, cellular, and biochemical techniques. The following workflow outlines a multi-faceted experimental approach, integrating gene expression analysis with functional validation in biological models.

Experimental workflow for 3,4,5-TriCQA analysis

Key methodological details for the stages in the workflow are as follows:

- Transcriptomic Analysis: RNA is sequenced from plants grown under different conditions or in different tissues to identify genes co-expressed with 3,4,5-TriCQA accumulation [1]. This is a foundational step for discovering candidate genes.

- In vitro Enzyme Assays: Putative biosynthetic genes are cloned and expressed in systems like E. coli to produce the recombinant protein. The enzyme is then incubated with potential substrates (e.g., 5-CQA, caffeoyl-CoA), and the reaction products are analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of 3,4,5-TriCQA [2] [3].

- Functional Validation in Biological Models:

- In Vitro Cell Culture: Human keratinocytes or neural stem cells (hNSCs) are treated with 3,4,5-TriCQA. Gene expression changes are analyzed via microarrays or RNA-seq [4] [5]. Protein levels of inflammatory mediators (e.g., IL-1β, IL-8) are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [6].

- In Vivo Studies: Aging models like SAMP8 mice are administered 3,4,5-TriCQA (e.g., 5 mg/kg for 30 days). Spatial learning and memory are tested using the Morris water maze. Neurogenesis is assessed by immunohistochemical staining for markers like Bromodeoxyuridine (BrdU), Neuronal Nuclei (NeuN), and Glial Fibrillary Acidic Protein (GFAP) in brain tissues [5].

Research Applications & Bioactivity

3,4,5-TriCQA exhibits potent bioactivities driven by its three caffeoyl groups, making it a promising candidate for therapeutic development [4]. The table below summarizes its key functions and molecular mechanisms.

| Bioactivity | Observed Effects & Potential Mechanisms | Experimental Models |

|---|---|---|

| Anti-inflammatory | Inhibits TLR4/NF-κB and Akt/ERK pathways; reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) [7] [6]. | Human keratinocytes (HEK001, HaCat) [7] [6]. |

| Neuroprotective / Cognitive Enhancement | Promotes adult neurogenesis; induces neuronal differentiation in hNSCs; improves memory/learning deficits [5]. | SAMP8 mice, human neural stem cells (hNSCs) [4] [5]. |

| Anti-amyloidogenic | Inhibits Aβ peptide aggregation and fibrillation, potentially preventing β-sheet formation [8]. | In vitro Aβ aggregation assays; molecular dynamics simulations [8]. |

| Other Potential Activities | Promotes hair growth/pigmentation via Wnt/β-catenin pathway; shows multi-target effects in transcriptomic meta-analysis [4]. | Human dermal papilla cells, C3H mice, microarray meta-analysis [4]. |

The signaling pathways through which 3,4,5-TriCQA exerts its anti-inflammatory effects are complex. The following diagram synthesizes the key molecular interactions reported in the literature.

3,4,5-TriCQA anti-inflammatory signaling pathway

References

- 1. Recent Advances in Biosynthesis and Bioactivity of Plant ... [mdpi.com]

- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence ... [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Arnica montana L. extracts modulate human T cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Microarray meta-analysis reveals comprehensive effects of ... [sciencedirect.com]

- 5. 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis ... [aging-us.com]

- 6. This compound inhibits tumor necrosis factor-α- ... [sciencedirect.com]

- 7. This compound inhibits the lipopolysaccharide- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-amyloidogenic properties of 5‑caffeoylquinic acid- ... [nature.com]

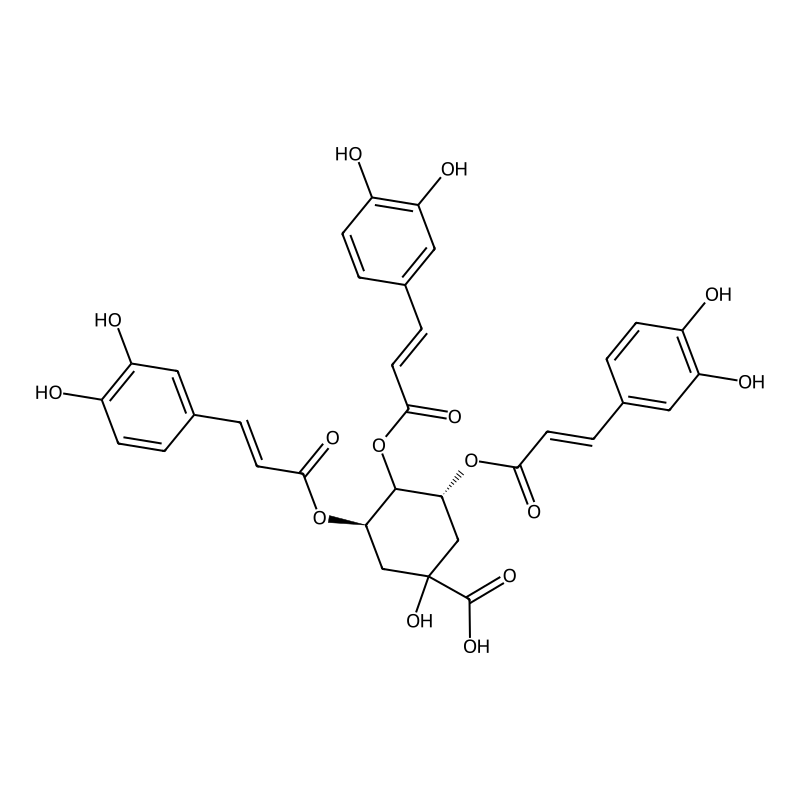

structure of 3,4,5-Tricaffeoylquinic acid

Chemical Structure and Basic Properties

The table below summarizes the core chemical identifier and physical properties of TCQA. Please note that some predicted properties are based on computational models and not experimental measurement [1].

| Property | Value / Description |

|---|---|

| Common Name | 3,4,5-Tricaffeoylquinic acid [1] |

| CAS Number | 86632-03-3 [1] |

| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [2] [3] [1] |

| Molecular Formula | C₃₄H₃₀O₁₅ [1] |

| Molecular Weight | 678.59 g/mol [1] |

| XLogP3 | 2.68 (Predicted) [1] |

| Boiling Point | 916.0±65.0 °C (Predicted at 760 mmHg) [1] |

| Flash Point | 290.9±27.8 °C (Predicted) [1] |

Primary Biological Activities and Experimental Evidence

TCQA exhibits a range of biological activities by interacting with multiple cellular pathways. The following diagram outlines its core mechanisms and effects based on in vivo and in vitro studies.

Core Mechanisms and Effects of this compound (TCQA)

The quantitative data from key studies is summarized in the table below for easy comparison.

| Biological Activity | Experimental Model | Key Dosage/Concentration | Significant Results & Key Metrics | Proposed Mechanism |

|---|---|---|---|---|

| Cognitive Enhancement & Neurogenesis [4] | SAMP8 mice (in vivo) | 5 mg/kg, oral, 30 days | Escape latency: Significantly decreased vs. control from day 4-7 in MWM. Neurogenesis: Significant increase in BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus. | Activation of BMP signaling; Induction of cell cycle arrest and neuronal differentiation [4] [2]. |

| Human Neural Stem Cells (hNSCs, in vitro) | 1-20 μM | Cell Viability: Increased dose-dependently. Differentiation: Increased protein levels of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes). | Cell cycle arrest at G0/G1 phase; Actin cytoskeleton organization [4]. | |

| Anti-inflammatory Effects [5] [6] | Human Keratinocytes (in vitro) | 15-50 μM | Cytokine Reduction: Inhibited TNF-α-stimulated production of IL-1β, IL-8, CCL17, CCL27. Cell Death: ~4-5% at 15/25 μM; ~9% at 50 μM after 24h. | Suppression of Toll-like receptor 4-mediated activation of Akt, ERK, and NF-κB pathways [5] [6]. |

| Hair Growth Induction [3] | C3H Mice (in vivo) | 1% (w/v), topical, 30 days | Hair Regrowth: ~120% increase in regrown area vs. ~37% in control by day 30. Histology: Advanced anagen phase in hair follicles. | Upregulation of β-catenin expression and its target genes; Modulation of Wnt signaling pathway [3] [7]. |

| Hair Pigmentation Promotion [7] | C3H Mice (in vivo); Human Melanocytes (in vitro) | 1% (w/v), topical (mice); Not specified (in vitro) | Melanin Content: Increased in vivo and in vitro. Gene Expression: Upregulated CTNNB1 (encodes β-catenin), MITF, and melanogenesis enzymes (TYR, TYRP1). | Activation of β-catenin, leading to upregulation of MITF and melanogenesis enzymes [7]. |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core methodologies used in the cited studies.

Protocol 1: In Vivo Assessment of Cognitive Enhancement

This protocol is used to evaluate the effects of TCQA on learning, memory, and adult neurogenesis in a mouse model of aging [4].

- Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice. Water-treated senescence-accelerated mouse resistant 1 (SAMR1) are often used as a control.

- Compound Administration: TCQA is administered orally at a dose of 5 mg/kg body weight for 30 days.

- Behavioral Test (Morris Water Maze, MWM):

- Equipment: A circular pool of water with a hidden platform.

- Procedure: Over 7 days of training, mice are placed in the pool to find the platform. The time taken to find the platform (escape latency) is recorded.

- Probe Test: After training, the platform is removed, and the time the mouse spends in the target quadrant is measured to assess spatial memory.

- Tissue Collection and Analysis:

- Bromodeoxyuridine (BrdU) Labeling: Mice are injected with BrdU to label proliferating cells.

- Immunohistochemistry: Brain tissues are collected, and coronal sections of the hippocampus are stained with antibodies against BrdU, GFAP (a stem cell/astrocyte marker), and NeuN (a neuronal marker).

- Cell Counting: The number of BrdU+/GFAP+ cells (activated stem cells) and BrdU+/NeuN+ cells (newborn neurons) in the dentate gyrus are quantified.

Protocol 2: In Vitro Assessment of Neural Stem Cell Differentiation

This protocol evaluates the direct impact of TCQA on human neural stem cell (hNSC) fate determination [4].

- Cell Culture: Human Neural Stem Cells (hNSCs) are maintained and then induced to differentiate in a differentiation medium.

- Compound Treatment: Cells are treated with TCQA at concentrations ranging from 1 to 20 μM for up to 96 hours.

- Viability Assay: Cell viability is assessed using the MTT assay after 24, 48, 72, and 96 hours of treatment.

- Immunocytochemistry/Western Blotting:

- Cells are fixed and stained with antibodies for differentiation markers: β3-tubulin (neurons), GFAP (astrocytes), and MBP (oligodendrocytes).

- Protein expression levels of these markers are quantified via Western Blotting.

- Microarray Analysis: Global gene expression profiling is performed using DNA microarrays to elucidate pathways affected by TCQA, such as BMP signaling and chromatin remodeling.

Protocol 3: In Vitro Assessment of Anti-inflammatory Activity

This protocol measures the compound's ability to inhibit inflammation in keratinocytes [5].

- Cell Culture: Human keratinocytes (e.g., HEK001 cell line) are cultured.

- Inflammation Induction and Treatment: Cells are pre-treated with TCQA (e.g., 15 μM for 20-35 minutes) before stimulation with Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL).

- Measurement of Inflammatory Mediators: The production of cytokines (e.g., IL-1β, IL-8) and chemokines (e.g., CCL17, CCL27) in the culture supernatant is measured by ELISA.

- Mechanism Analysis (Western Blotting):

- Cell lysates are analyzed by Western Blot to detect the suppression of key signaling molecules.

- Targets include phosphorylation of IκBα (an indicator of NF-κB pathway activation) and Akt.

- Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes to determine if the anti-inflammatory effect is mediated through antioxidant activity.

Research Implications and Future Directions

The research indicates that TCQA is a promising multi-target therapeutic candidate. Its ability to promote neurogenesis and improve cognitive function positions it as a potential therapeutic for age-related neurodegenerative diseases like Alzheimer's [4] [2]. Furthermore, its anti-inflammatory properties against TNF-α-stimulated responses suggest potential for treating inflammatory skin conditions such as atopic dermatitis [5] [6].

Future work should focus on:

- Clinical Translation: Validating these promising pre-clinical results in human trials.

- Formulation Development: Optimizing bioavailability, especially for central nervous system targets.

- Safety Profiling: Conducting comprehensive toxicological studies to determine safe dosing windows.

- Synthetic Derivatives: Exploring related compounds, such as the newly synthesized 3,4,5-tri-feruloylquinic acid (TFQA), which also shows cognitive-enhancing effects via BDNF signaling [8].

References

- 1. , 3 , 4 - 5 | CAS#:86632-03- Tricaffeoylquinic | Chemsrc acid 3 [chemsrc.com]

- 2. Microarray meta-analysis reveals comprehensive effects of ... [sciencedirect.com]

- 3. β-catenin-mediated hair growth induction effect of 3,4,5-tri- ... [aging-us.com]

- 4. This compound induces adult neurogenesis and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits tumor necrosis factor-α- ... [pubmed.ncbi.nlm.nih.gov]

- 6. , 3 , 4 - 5 | TNF | HIV Protease | Akt | TargetMol Tricaffeoylquinic acid [targetmol.com]

- 7. Frontiers | 3,4,5-Tri-O-Caffeoylquinic Acid Promoted Hair ... [frontiersin.org]

- 8. A novel synthetic 3,4,5-tri-feruloylquinic acid enhances ... [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of Plant Protein Extraction Methods

The table below summarizes a 2025 study comparing three protein extraction protocols for olive leaf proteomics, evaluating their performance for LC-MS/MS analysis [1].

| Method | Chemical Basis | Key Outcome: Protein Yield | Key Outcome: Unique Proteins Identified | Key Outcome: Unique Peptide Sequences | Reproducibility & Notes |

|---|---|---|---|---|---|

| Method A | Denaturing SDS | Greatest yields [1] | 77 unique proteins [1] | 208 unique peptides [1] | "Greater sensitivity, efficiency, and reproducibility in LC-MS/MS analysis;" more efficient at handling hydrophobic proteins [1]. |

| Method B | Physiological CHAPS | Not specified (lower than Method A) | 10 unique proteins [1] | 29 unique peptides [1] | Performance details not extensively covered. |

| Method C | Phenolic TCA/acetone | Not specified (lower than Method A) | 19 unique proteins [1] | 36 unique peptides [1] | Performance details not extensively covered. |

Detailed Experimental Protocols

Here are the detailed methodologies for the protein extraction protocols compared in the study [1].

Protocol A: Denaturing SDS Extraction

This method uses the strong ionic detergent Sodium Dodecyl Sulfate (SDS) to effectively denature proteins and solubilize membrane proteins.

- Workflow:

- Cell Disruption: Grind frozen plant material in liquid nitrogen.

- Homogenization: Suspend the tissue powder in a denaturing SDS-based extraction buffer.

- Purification: The extracted lysate is purified to remove SDS and other contaminants before LC-MS/MS analysis. Techniques like SP3 (Single-Pot Solid-Phase Enhanced Sample Preparation) can be used for this purification, as SDS can interfere with mass spectrometry [2].

Protocol B: Physiological CHAPS Extraction

This method uses the zwitterionic detergent CHAPS in a physiological buffer, which is milder and helps maintain protein-protein interactions and native state.

- Workflow:

- Cell Disruption: Grind frozen plant material in liquid nitrogen.

- Homogenization: Suspend the tissue powder in a CHAPS-based extraction buffer.

- Clarification: Centrifuge the homogenate to collect the supernatant for analysis [1].

Protocol C: Phenolic TCA/Acetone Precipitation

This is a classic method that combines protein denaturation and precipitation to remove interfering compounds common in plant tissues.

- Workflow:

- Cell Disruption: Grind frozen plant material in liquid nitrogen.

- Precipitation: Homogenize the powder in a cold TCA/acetone solution containing a reducing agent like 2-mercaptoethanol to inhibit disulfide bonds. Incubate at -20°C to precipitate proteins.

- Washing: Pellet the proteins by centrifugation and wash multiple times with cold acetone to remove pigments, lipids, and other non-protein compounds.

- Solubilization: Dry the pellet and dissolve it in an appropriate buffer for downstream analysis [2].

Techniques for Complex Plant Samples

To enhance proteomic coverage, especially for low-abundance or membrane proteins, advanced fractionation and preparation techniques are recommended [2]:

- Sequential Extraction: Using a series of reagents with different solubilizing properties to extract diverse protein subsets.

- Subcellular Fractionation: Isolating organelles like chloroplasts or mitochondria before protein extraction to reduce sample complexity.

- Enhanced Digestion Methods: Techniques like SP3 allow for the use of strong detergents like SDS in the initial extraction while effectively removing them prior to LC-MS/MS, enabling high-throughput and reproducible analysis of challenging plant tissues [2].

Workflow and Pathway Visualization with DOT

As requested, the following Graphviz DOT code defines a flowchart for the protein extraction decision workflow. The code uses the specified color palette.

Decision workflow for selecting a plant protein extraction method based on research goals.

The diagram below, generated from a different DOT script, illustrates the relationship between signaling and metabolic pathways based on the "meta-pathway" integration concept found in the search results [3].

Conceptual integration of signaling and metabolic pathways via a unified meta-pathway structure.

Key Technical Considerations for Plant Extraction

When working with plant tissues, several inherent challenges must be addressed [2]:

- Low Protein Yield: A significant portion of plant cells is occupied by the vacuole and cell wall.

- Interfering Compounds: Tissues contain phenolic compounds, proteases, pigments, and carbohydrates that can co-extract with proteins and hinder analysis. The TCA/Acetone and Phenol methods are particularly designed to remove these compounds [2].

- Method Selection: No single method is perfect for all proteins. Your choice should be guided by your target (e.g., membrane proteins vs. soluble proteins) and downstream analysis.

References

what is 3,4,5-Tricaffeoylquinic acid

Chemical Identity and Properties

| Property | Description |

|---|---|

| IUPAC Name | (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [1] [2] [3] |

| CAS Registry Number | 86632-03-3 [1] [2] [3] |

| Molecular Formula | C₃₄H₃₀O₁₅ [1] [2] [3] |

| Average Molecular Weight | 678.59 g/mol [1] [2] [3] |

| Appearance | Brown or yellow to brown solid powder [4] [3] |

| Natural Sources | Sweet potato leaves, Brazilian propolis, Aconitum koreanum, Azolla imbricata [5] [6] [7] |

TCQA is a trimer of caffeoylquinic acid [6]. The number of caffeoyl groups contributes to its potent bioactivity, often exceeding that of mono- or di-caffeoylquinic acids [6].

Molecular Mechanisms and Signaling Pathways

TCQA exerts multi-target effects through several key signaling pathways.

TCQA acts on BMP signaling for neurogenesis, suppresses Akt/NF-κB in skin, and induces autophagy to inhibit NLRP3 in immune cells.

Key Experimental Findings and Data

TCQA demonstrates significant effects in preclinical models across neurological, inflammatory, and radioprotective contexts.

Cognitive Enhancement and Adult Neurogenesis

| Aspect | Experimental Model | Dosage & Duration | Key Findings |

|---|

| Spatial Learning & Memory | SAMP8 mice (aging/AD model) [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↓ escape latency in Morris Water Maze [8] [9] • ↑ Time spent in target quadrant & platform crossings [8] [9] | | Stem Cell Activation & Neurogenesis | SAMP8 mice brain tissue [8] [9] | 5 mg/kg for 30 days [8] [9] | • Significantly ↑ BrdU+/GFAP+ cells (stem cells) in anterior DG [8] [9] • Significantly ↑ BrdU+/NeuN+ cells (new neurons) in anterior/posterior DG [8] [9] | | Neuronal Differentiation | Human Neural Stem Cells (hNSCs) [8] | 1-20 μM [8] | • Induced cell cycle arrest at G0/G1 [8] • ↑ Expression of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes) [8] • Promoted longer neurite outgrowth [8] |

Anti-inflammatory and Radioprotective Effects

| Aspect | Experimental Model | Dosage/Concentration | Key Findings |

|---|

| Skin Inflammation | Human keratinocytes (HEK001) [5] [4] | 15-50 μM [5] [4] | • Inhibited TNF-α-induced cytokines (IL-1β, IL-8) and chemokines (CCL17, CCL27) [5] [4] • Suppressed TNF-α-induced Akt and NF-κB activation [5] [4] | | Radioprotection | THP-1 macrophages & BALB/c mice [7] | In vitro and in vivo [7] | • Suppressed LPS-induced NLRP3 inflammasome activation via autophagy [7] • Inhibited NF-κB/MAPK signaling [7] • Reduced γ-ray radiation-induced NLRP3 activation in vivo [7] |

Detailed Experimental Protocols

In Vivo Assessment of Cognitive Function (Morris Water Maze)

- Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for aging and Alzheimer's disease, with senescence-accelerated mouse resistant 1 (SAMR1) as control [8] [9].

- Treatment: Administer TCQA orally at 5 mg/kg body weight for 30 consecutive days [8] [9].

- BrdU Labeling: Inject bromodeoxyuridine (BrdU) intraperitoneally to label proliferating cells [8] [9].

- Behavioral Testing:

- Tissue Analysis: After the test, perfuse and collect brains. Perform immunohistochemistry on brain sections (DG and SVZ) for BrdU, GFAP (stem/astrocyte marker), and NeuN (mature neuronal marker). Quantify co-labeled cells [8] [9].

In Vitro Assessment of Neural Stem Cell Differentiation

- Cell Culture: Maintain human neural stem cells (hNSCs) in appropriate proliferation medium. To induce differentiation, switch to differentiation medium [8].

- TCQA Treatment: Treat cells with TCQA (e.g., 1-20 μM) in the differentiation medium. Refresh medium and compounds every 2-3 days [8].

- Viability Assay: Use the MTT assay to assess cell viability after 24, 48, 72, and 96 hours of treatment [8].

- Immunocytochemistry/Western Blotting:

In Vitro Assessment of Anti-inflammatory Mechanisms

- Cell Culture & Stimulation: Use human keratinocyte cell lines (e.g., HEK001) or THP-1 macrophages. Pre-treat cells with TCQA (e.g., 15 μM) for a set time (e.g., 20-35 min), then stimulate with TNF-α (for keratinocytes) or LPS (for macrophages) [5] [7].

- Measurement of Inflammatory Mediators: Collect cell culture supernatants. Use ELISA to quantify the production of cytokines like IL-1β and IL-8 [5] [7].

- Protein Analysis by Western Blotting:

- Investigation of Autophagy (for Macrophages): Use autophagy inhibitors (e.g., Chloroquine) or siRNA knockdown of autophagy-related genes (e.g., ATG5, ATG7). Monitor autophagic flux and its effect on NLRP3 degradation [7].

Multi-Target Therapeutic Potential

A transcriptomic meta-analysis confirmed TCQA's broad influence, identifying roles in cell cycle regulation, chromatin remodeling, actin cytoskeleton organization, and potential effects on adipocyte, heart, vascular, and muscle tissues [6]. This multi-target profile makes TCQA a promising candidate for treating complex diseases like aging-related disorders, inflammatory skin conditions, and for development as a radioprotectant [8] [5] [7].

The experimental data and mechanistic insights provide a strong foundation for further drug development. Future work should focus on confirming these mechanisms in human trials, optimizing bioavailability, and conducting comprehensive toxicological studies.

References

- 1. CAS 86632-03-3 3,4,5-Tricaffeoylquinic Acid [alfa-chemistry.com]

- 2. This compound | C34H30O15 [chemspider.com]

- 3. This compound | 86632-03-3 [sigmaaldrich.com]

- 4. This compound (3,4,5-triCQA) | NF-κB Inhibitor [medchemexpress.com]

- 5. This compound inhibits tumor necrosis factor-α- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Microarray meta-analysis reveals comprehensive effects of ... [sciencedirect.com]

- 7. 3,4,5-O-tricaffeoylquinic acid with anti-radiation activity ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces adult neurogenesis and ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces adult neurogenesis ... [aging-us.com]

Application Notes and Protocols for HPLC Analysis of 3,4,5-Tricaffeoylquinic Acid

Introduction and Biological Significance

3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA) is a bioactive phenolic compound found in various plant species. Research has identified its presence in plants such as Nymphoides peltata (a plant used in traditional Chinese medicine) and in the leaves of certain Mexican sweet potato accessions [1] [2].

The compound has demonstrated significant antioxidant and anti-wrinkle activity. Biological evaluations have shown that 3,4,5-TCQA significantly improves Nrf2 levels and potently activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress [1]. Furthermore, it exhibits strong anti-wrinkle activity by modulating the MAPK/NF-κB/AP-1 signaling pathway, leading to the inhibition of MMP-1 synthesis in HaCaT keratinocytes exposed to UVB radiation. It also inhibits TNF-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways [1] [3].

Table 1: Biological Activities of this compound (3,4,5-TCQA)

| Biological Activity | Experimental Model | Mechanism of Action | Significance |

|---|---|---|---|

| Antioxidant | HaCaT keratinocytes | Activates Nrf2/HO-1 pathway [1] | Counters oxidative stress |

| Anti-wrinkle | UVB-irradiated HaCaT cells | Modulates MAPK/NF-κB/AP-1; inhibits MMP-1 synthesis [1] | Prevents collagen degradation and skin aging |

| Anti-inflammatory | Keratinocytes | Suppresses Akt and NF-κB pathways [3] | Reduces production of pro-inflammatory cytokines |

HPLC Analysis Protocol

This protocol is optimized for the separation and quantification of 3,4,5-TCQA and other caffeoylquinic acid derivatives, drawing from validated methods used for complex plant matrices [4].

Instrumentation and Reagents

- HPLC System: Shimadzu LC-20AT series or equivalent, equipped with a photodiode array (PDA) detector [5] [4].

- Column: Luna C8 column (250 × 4.6 mm, 5 µm) or equivalent reversed-phase column [5].

- Mobile Phase: Methanol (A) and 0.1% formic acid in water (B) [4].

- Standard: this compound (purity ≥98%) [3].

- Solvents: Methanol and acetonitrile of HPLC grade; water (Milli-Q or equivalent).

Chromatographic Conditions

- Flow Rate: 1.0 mL/min [5].

- Injection Volume: 20 µL [5].

- Column Temperature: 25-40°C (30°C is often optimal) [4].

- Detection Wavelength: 327 nm (maximum absorption for caffeoylquinic acids) [4].

- Gradient Program: Table 2: Optimized HPLC Gradient Program for 3,4,5-TCQA Separation | Time (min) | Methanol (A)% | 0.1% Formic Acid (B)% | Elution Mode | | :--- | :--- | :--- | :--- | | 0 | 20 | 80 | Initial | | 7 | 20 | 80 | Isocratic | | 12.5 | 50 | 50 | Linear Gradient | | 15 | 20 | 80 | Re-equilibration |

Sample Preparation

- Extraction of Plant Material: Accurately weigh about 100 mg of powdered plant material (e.g., Nymphoides peltata roots or sweet potato leaves) into a conical flask.

- Add 10 mL of 70% methanol in water as the extraction solvent [4].

- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature [4].

- Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter before HPLC injection [5].

Standard Solution Preparation

- Stock Solution: Accurately weigh 5 mg of 3,4,5-TCQA reference standard. Dissolve and make up to 5 mL with methanol to obtain a 1 mg/mL stock solution.

- Working Standard Solutions: Dilute the stock solution with the mobile phase or diluent (methanol-water mixture) to create a series of concentrations (e.g., 10-200 µg/mL) for constructing the calibration curve.

Method Validation Protocol

The HPLC method must be validated to ensure it is suitable for its intended purpose. The following parameters, based on ICH guidelines, should be assessed [6] [5] [7].

Specificity

- Objective: To ensure the method can unequivocally assess the analyte in the presence of other components.

- Procedure: Inject blank solvent, placebo (if applicable), standard solution, and sample extract. The peak for 3,4,5-TCQA should be pure and well-resolved from any interfering peaks. Peak purity should be confirmed using a PDA detector [7].

Linearity and Range

- Objective: To demonstrate that the analytical procedure produces results directly proportional to the concentration of the analyte.

- Procedure: Prepare and inject 3,4,5-TCQA standard solutions at a minimum of five concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). The correlation coefficient (R²) should be greater than 0.999 [5] [4].

Precision

- Objective: To verify the degree of repeatability of the method.

- Procedure:

- Repeatability (Intra-day): Inject six independent samples at 100% concentration in one day. Calculate the %RSD.

- Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or a different instrument. The %RSD for peak areas should typically be less than 2% [7].

Accuracy (Recovery)

- Objective: To confirm that the method yields results close to the true value.

- Procedure: Perform a spike recovery experiment. Add known amounts of 3,4,5-TCQA standard to a pre-analyzed sample at three levels (80%, 100%, 120%). The mean recovery should be within the range of 94-107% [5] [7].

Sensitivity (LOD and LOQ)

- Objective: To determine the lowest amount of analyte that can be detected and quantified.

- Procedure: The Limit of Detection (LOD) is the concentration that yields a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the concentration that yields a signal-to-noise ratio of 10:1 [5].

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Chromatographic comparison of blank, standard, and sample; peak purity assessment. | No interference at the retention time of 3,4,5-TCQA; peak purity > 990 [7]. |

| Linearity | Analysis of 5 different concentrations in triplicate. | R² > 0.999 [4]. |

| Precision (Repeatability) | Six replicate injections of a single sample preparation. | RSD < 2.0% for peak area [7]. |

| Accuracy (Recovery) | Spike recovery at 3 levels with 3 replicates each. | Recovery of 94-107% [5] [7]. |

| LOD | Signal-to-noise ratio. | S/N ≈ 3 [5]. |

| LOQ | Signal-to-noise ratio. | S/N ≈ 10 [5]. |

Workflow and Mechanistic Pathways

The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the documented mechanism of action of 3,4,5-TCQA.

Diagram Title: HPLC Analysis Workflow for 3,4,5-TCQA

Diagram Title: Mechanism of 3,4,5-TCQA Anti-Wrinkle and Antioxidant Action

Applications and Concluding Remarks

The validated HPLC protocol enables reliable quantification of 3,4,5-TCQA for various applications:

- Quality Control: Standardizing raw materials and processed herbal products, as chemical profiles can change significantly during processing [4].

- Bioactivity-Guided Fractionation: Isolating active compounds from complex plant extracts [1].

- Nutraceutical Potential Assessment: Screening plant accessions (e.g., sweet potato leaves) for high 3,4,5-TCQA content as a source of valuable phytochemicals [2].

This combination of a robust analytical method and understanding of the compound's multifaceted biological mechanism provides a solid foundation for research and development of 3,4,5-TCQA as a promising natural compound for cosmetic and pharmaceutical applications.

References

- 1. 3,4,5-tri-O-caffeoylquinic Acid Anti-Wrinkle Effect [pmc.ncbi.nlm.nih.gov]

- 2. Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (3,4,5-triCQA) | NF-κB Inhibitor [medchemexpress.com]

- 4. HPLC-PDA Combined with Chemometrics for Quantitation ... [mdpi.com]

- 5. Development and Validation of an HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 6. Steps for HPLC Method Validation [pharmaguideline.com]

- 7. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

Comprehensive UHPLC-HRMS Analysis of Caffeoylquinic Acids: Application Notes and Protocols

Introduction

Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family, characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse bioactive properties including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different biological potencies [2] [1].

The analytical characterization of CQAs presents substantial challenges due to the presence of multiple structural isomers with similar physicochemical properties. Conventional analytical techniques often fail to resolve these isomers, necessitating advanced analytical platforms [2] [1]. UHPLC-HRMS has emerged as a powerful technique that combines the superior separation capabilities of UHPLC with the high mass accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].

These application notes provide detailed protocols for the extraction, separation, identification, and quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain reliable analytical data for natural product research, quality control, and bioactivity studies.

Principles of Caffeoylquinic Acid Analysis

Structural Characteristics and Nomenclature

CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can be substituted by caffeic acid, generating 15 possible combinations: four monoCQAs, six diCQAs, four triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying bioactivities. For example, diCQAs generally exhibit superior antioxidant capacity compared to monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher antioxidant activity than non-adjacent isomers [2].

Analytical Challenges

The primary analytical challenges in CQA analysis include:

- Structural isomerism: Positional isomers exhibit nearly identical mass spectra and similar chromatographic behavior [2]

- Matrix complexity: Plant extracts contain numerous interfering compounds that can co-elute with target analytes [2]

- Lack of standards: Limited commercial availability of reference standards for all CQA isomers [1]

- Fragmentation complexity: Interpretation of MS/MS spectra requires understanding of characteristic fragmentation patterns [2]

Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics

| Compound Name | Systematic Name | CAS Number | Common Sources |

|---|---|---|---|

| 3-CQA (Chlorogenic acid) | (1S,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid | 327-97-9 | Coffee, Artemisia species |

| 5-CQA (Neochlorogenic acid) | (1R,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid | 906-33-2 | Prunus species, Sunflower |

| 4-CQA (Cryptochlorogenic acid) | (1S,3R,4S,5R)-4-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid | 905-99-7 | Arctium lappa, Euphorbia species |

| 1,3-diCQA | (1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid | 19870-46-3 | Sweet potato, Coffee |

| 3,5-diCQA | (1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxycyclohexane-1-carboxylic acid | 2450-53-5 | Blumea aromatica, Coffee |

| 4,5-diCQA | (1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3-dihydroxycyclohexane-1-carboxylic acid | 30964-13-7 | Arctium lappa, Coffee |

UHPLC-HRMS Methodology

Instrumentation and Conditions

Chromatographic System:

- Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm) or equivalent reversed-phase column with amide functionality [4]

- Column Temperature: 30°C [4]

- Mobile Phase A: 0.1% formic acid in water [4] [5]

- Mobile Phase B: Acetonitrile or methanol [4] [5]

- Flow Rate: 0.9 mL/min [4]

- Injection Volume: 1-5 μL

- Gradient Program: Linear gradient from 5% to 35% B over 8-15 minutes, followed by column cleaning and re-equilibration [4]

Mass Spectrometry System:

- Platform: Q-Orbitrap or Q-TOF mass spectrometer [2] [3]

- Ionization Mode: Electrospray ionization (ESI) negative mode

- Spray Voltage: 3.0-3.5 kV

- Capillary Temperature: 320°C

- Sheath Gas Pressure: 35-45 arb

- Auxiliary Gas Pressure: 10-15 arb

- Mass Resolution: >70,000 full width at half maximum (FWHM)

- Mass Range: m/z 100-1500

- Collision Energies: Stepped collision energy (20-40 eV) for MS/MS fragmentation [2]

Figure 1: UHPLC-HRMS Workflow for CQA Analysis

Sample Preparation Protocol

Ultrasound-Assisted Extraction (UAE) Method:

Sample Homogenization: Lyophilize plant material and grind to fine powder (particle size <0.5 mm) [5]

Extraction Solvent Optimization: Prepare methanol:water mixture (75:25, v/v) acidified with 0.1% formic acid [5]

Sample-to-Solvent Ratio: Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]

Extraction Parameters:

- Ultrasound Amplitude: 60%

- Temperature: 40°C

- Extraction Time: 10 minutes

- Duty Cycle: 0.5 s pulses [5]

Post-Extraction Processing:

- Centrifuge at 10,000 × g for 10 minutes

- Filter through 0.22 μm membrane filter

- Store at -20°C until analysis [5]

Validation Parameters:

- Recovery: 98.2-101.0% for CQAs [4]

- Precision: Intra-day RSD 0.3-1.4%, Inter-day RSD 0.3-3.0% [4]

- LOD: 0.30-0.53 μg/mL for CQAs [4]

Data Analysis and Interpretation

Mass Spectrometric Fragmentation Patterns

CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:

Monocaffeoylquinic Acids:

- Primary fragment: m/z 191 [quinic acid-H]⁻

- Secondary fragments: m/z 179 [caffeic acid-H]⁻, m/z 173 [quinic acid-H₂O-H]⁻

- Position-specific fragments: 3-CQA shows stronger m/z 179 than 5-CQA [2]

Dicaffeoylquinic Acids:

- Primary fragments: m/z 191 [quinic acid-H]⁻, m/z 179 [caffeic acid-H]⁻

- Characteristic fragments: m/z 353 [M-H-162]⁻, m/z 335 [M-H-180]⁻

- Isomer differentiation through relative abundance of specific fragments [2]

Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode

| Precursor Ion [M-H]⁻ | CQA Type | Characteristic Product Ions (m/z) | Relative Abundance Patterns |

|---|---|---|---|

| 353 | monoCQA | 191(100), 179(30), 173(15), 135(5) | 3-CQA: 179>191; 5-CQA: 191>179 |

| 515 | diCQA | 353(100), 335(40), 191(80), 179(60), 173(20) | 3,5-diCQA: 191>179; 4,5-diCQA: 179>191 |

| 677 | triCQA | 515(100), 497(30), 353(60), 335(25), 191(40) | Varies by substitution pattern |

Advanced Data Processing Techniques

Cosine Similarity-Based Feature Vector Analysis:

For precise isomer identification, employ advanced data processing algorithms:

MS² Spectrum Processing:

- Generate feature vectors from MS/MS spectra

- Apply intensity normalization and spectral alignment [2]

Similarity Calculation:

- Compute cosine similarity against reference spectra

- Apply threshold >0.99 for positive identification [2]

Matrix Effect Correction:

- Assign zero weight to interference compound fragments

- Enhance discrimination of co-eluting isomers [2]

Figure 2: Characteristic Fragmentation Pathways of MonoCQAs

Applications in Natural Product Analysis

Quantitative Analysis in Plant Materials

UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:

- Coccinia grandis Analysis: Leaves showed highest CQA content (501.37 mg/100 g flavonoids, 1148.23 mg/100 g hydroxycinnamic acids) [6]

- Scolymus hispanicus: Major CQAs identified as 5-CQA and 3,5-diCQA with direct correlation to antioxidant activity [5]

- Green Coffee Extracts: Rapid separation and quantification of 3-CQA, 4-CQA, 5-CQA, and diCQAs within 8 minutes [4]

Method Validation Parameters

For reliable quantification, method validation should include:

- Linearity: R² ≥ 0.999 for calibration curves [4]

- Precision: RSD < 5% for intra-day and inter-day variability [4] [5]

- Accuracy: 85-115% recovery for quality control samples [5]

- Sensitivity: LOD < 0.5 μg/mL, LOQ < 1.5 μg/mL [4]

Table 3: Method Validation Parameters for CQA Quantification

| Validation Parameter | Acceptance Criteria | Typical Performance | Reference Method |

|---|---|---|---|

| Linearity | R² ≥ 0.999 | R² = 0.9995-1.0000 | Linear regression |

| Precision (Intra-day) | RSD ≤ 5% | RSD = 0.3-1.4% | Repeated injections (n=6) |

| Precision (Inter-day) | RSD ≤ 5% | RSD = 0.3-3.0% | Consecutive days (n=3) |

| Accuracy (Recovery) | 85-115% | 98.2-101.0% | Spiked samples |

| LOD | - | 0.30-0.53 μg/mL | S/N = 3 |

| LOQ | - | 1.0-1.5 μg/mL | S/N = 10 |

Troubleshooting and Optimization Guidelines

Common Analytical Issues and Solutions

Poor Chromatographic Resolution:

- Cause: Column degradation or inappropriate mobile phase pH

- Solution: Use RP-Amide column for superior isomer separation, maintain mobile phase pH 2.5-3.0 [4]

Reduced MS Sensitivity:

- Cause: Ion source contamination or suboptimal ionization parameters

- Solution: Regular ion source cleaning, optimize sheath and auxiliary gas flow rates [3]

Inconsistent Fragmentation Patterns:

- Cause: Fluctuating collision energies

- Solution: Use stepped collision energy and normalize against reference compounds [2]

Quality Control Measures

- System Suitability Test: Analyze CQA standard mixture before sample batch

- Quality Control Samples: Include pooled quality control samples every 10 injections

- Internal Standards: Use stable isotope-labeled CQAs when available

- Data Quality Assessment: Monitor mass accuracy (<3 ppm) and retention time stability (RSD < 2%)

Conclusion

The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables reliable identification and quantification of CQA isomers that are challenging to resolve with conventional analytical techniques.

The protocols outlined in these application notes provide detailed methodologies for sample preparation, instrumental analysis, and data interpretation that can be implemented in natural product research, quality control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even in the presence of co-eluting compounds.

As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity relationships and developing standardized analytical methods for these valuable phytochemicals.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence ... [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced discrimination of co-eluting caffeoylquinic acid ... [sciencedirect.com]

- 3. The Application of UHPLC-HRMS for Quality Control ... [pmc.ncbi.nlm.nih.gov]

- 4. A validated UHPLC method for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Caffeoylquinic Acids Content by UHPLC in ... [pmc.ncbi.nlm.nih.gov]

- 6. ‐ UHPLC /MS–Based Metabolic Profiling and Quantification of... HRMS [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for 3,4,5-Tricaffeoylquinic Acid (3,4,5-TriCQA): Solubility, Preparation, and Experimental Applications

Introduction to 3,4,5-Tricaffeoylquinic Acid

This compound (3,4,5-TriCQA) is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid (CQA) family, characterized by three caffeoyl groups esterified to a quinic acid core. This compound has attracted significant research interest due to its diverse biological activities, including potent antioxidant properties, anti-inflammatory effects, and neuroprotective capabilities [1] [2]. 3,4,5-TriCQA is found in various medicinal plants and food sources, including sweet potato leaves (Ipomoea batatas), propolis, and Ilex pubescens leaves [3] [4] [5]. These applications necessitate thorough understanding of its solubility properties and appropriate solvent preparation techniques, which are critical for obtaining reliable and reproducible experimental results in both in vitro and in vivo studies.

Chemical Properties and Solubility Profile

Basic Chemical Characteristics

3,4,5-TriCQA has a molecular weight of 678.59 g/mol and the molecular formula C₃₄H₃₀O₁₅ [6]. The compound contains multiple phenolic hydroxyl groups, contributing to its polar nature and influencing its solubility behavior in various solvents. The CAS registry number for 3,4,5-TriCQA is 86632-03-3 [6]. The presence of three caffeoyl groups enhances its biological activity compared to mono- and di-caffeoylquinic acid derivatives, particularly in terms of antioxidant capacity and protein binding affinity [2] [3].

Solubility Data in Various Solvents

Table 1: Solubility Profile of 3,4,5-TriCQA in Various Solvents

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| DMSO (anhydrous) | 50 mg/mL | 73.68 mM | Recommended for stock solutions; hygroscopic DMSO impacts solubility [6] |

| Methanol | Highly soluble | - | Effective for extraction; used in 1:1-3:1 mixtures with ionic liquids [4] |

| Aqueous solutions | Limited | - | Requires PBS with minimal organic solvent for cellular assays [1] |

| PBS buffer | Low (requires dilution from DMSO stock) | - | Final DMSO concentration should be <0.5% for cellular studies [1] |

| Ethanol | Soluble | - | Used for administration in animal studies [5] |

| Ionic liquid/MeOH mixtures | Varies by compound | - | [C₄mim]Cl/MeOH (3:1 w/w) enhances extraction yield [4] |

Table 2: Stability and Storage Conditions for 3,4,5-TriCQA Solutions

| Storage Condition | Temperature | Stability Duration | Protection Required | Recommended Use |

|---|---|---|---|---|

| Short-term | -20°C | 1 month | Protect from light | Frequent use solutions |

| Long-term | -80°C | 6 months | Protect from light | Stock solutions |

| Working solutions | Room temperature | Single use | - | Immediate experiments |

| Lyophilized powder | -20°C | >12 months | Desiccated | Long-term storage |

Solvent Preparation and Standard Protocols

Stock Solution Preparation

DMSO Stock Solution (50 mM)

- Weigh 3.4 mg of 3,4,5-TriCQA (purity ≥98%) into a 1.5 mL microcentrifuge tube

- Add 100 μL of anhydrous DMSO to achieve 50 mg/mL (73.68 mM) concentration

- Vortex for 30-60 seconds until complete dissolution

- Aliquot into smaller volumes (10-20 μL) to minimize freeze-thaw cycles

- Store at -80°C for long-term storage (6 months) or -20°C for short-term use (1 month) [6]

Working Solution Preparation for Cellular assays

- Thaw DMSO stock solution at room temperature

- Dilute in pre-warmed cell culture medium (e.g., MEM, RPMI 1640, or DMEM) to achieve desired final concentration (typically 15-50 μM)

- Ensure final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability [6] [1]

- Use working solutions immediately after preparation

Vehicle Control Preparation

- Prepare DMSO in culture medium at the same concentration used in treated cells

- For in vivo studies, dilute ethanol stock in drinking water (e.g., 5 mg/kg for mouse studies) [5]

Extraction and Purification from Natural Sources

For researchers interested in extracting 3,4,5-TriCQA from natural sources, the following protocol has been successfully employed:

Extraction from Sweet Potato Leaves [4]

- Grind dried sweet potato leaves to fine powder

- Add 1 g of powdered material to 10 mL of [C₄mim]Cl/MeOH (3:1 w/w) extraction solvent

- Incubate at 100°C for 1 hour with continuous stirring

- Filter through Whatman No. 1 filter paper

- Add methanol to the filtrate in 1:1 ratio and stir for 30 seconds

- Concentrate using rotary evaporation and reconstitute in H₂O/MeOH (7:3 v/v)

- Wash with n-hexane (3×) to remove non-polar contaminants

- This method yields 6.5-fold higher extraction efficiency compared to methanol alone

Purification from Propolis [1]

- Extract Brazilian propolis (50 g) with methanol (450 mL)

- Concentrate using rotary evaporation at 30°C

- Partition with ethyl acetate (1 L × 3) and water (1 L)

- Subject ethyl acetate-soluble portion to silica gel column chromatography with CHCl₃/MeOH gradient (95:5 to 0:100)

- Further purify using ODS column chromatography with MeOH/H₂O gradient (30:70 to 100:0)

- Apply final purification using C18 Sep-Pak cartridge with MeOH/H₂O (70:30 to 100:0)

Experimental Applications and Protocols

In Vitro Cellular Assays

4.1.1 Neuroprotection Assay against Amyloid β-Induced Cytotoxicity [1]

Cell Line: Human neuroblastoma SH-SY5Y cells

Culture Conditions: Maintain in DMEM/F-12 (1:1) with 15% FBS, 1% penicillin-streptomycin

Treatment Protocol:

- Seed cells at 2×10⁴ cells/well in 96-well plates

- Pre-treat with 3,4,5-TriCQA (20 μM) for 2 hours

- Co-treat with Aβ₁₋₄₂ (10 μM) for 72 hours

- Assess viability using MTT assay:

- Add 10 μL MTT solution (5 mg/mL in PBS)

- Incubate overnight at 37°C

- Dissolve formazan crystals in 100 μL 10% SDS

- Measure absorbance at 570 nm using microplate reader

Key Findings: 3,4,5-TriCQA significantly attenuated Aβ-induced cytotoxicity and prevented apoptosis through upregulation of glycolytic enzymes (PGAM1, G3PDH) and increased intracellular ATP levels.

4.1.2 Anti-inflammatory Assay in Keratinocytes [6]

Cell Line: HEK001 keratinocytes

Treatment Protocol:

- Seed cells and allow to reach 70-80% confluence

- Pre-treat with 3,4,5-TriCQA (15-50 μM) for 1 hour

- Stimulate with TNF-α (10 ng/mL) for 24 hours

- Collect supernatant for cytokine analysis and cells for protein extraction

Western Blot Analysis:

- Pre-treat cells with 3,4,5-TriCQA (15 μM) for 20 minutes before TNF-α addition for 15 minutes

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Separate proteins (30 μg) by SDS-PAGE

- Transfer to PVDF membrane, block with 5% BSA

- Incubate with primary antibodies against p-IκBα, NF-κB p65, and β-actin overnight at 4°C

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detect using ECL substrate and visualize with chemiluminescence imaging system

Key Findings: 3,4,5-TriCQA inhibited TNF-α-induced IκBα phosphorylation and NF-κB activation in a dose-dependent manner.

In Vivo Administration

4.2.1 Cognitive Enhancement in SAMP8 Mice [5]

Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice

Dosage Formulation:

- Prepare 3,4,5-TriCQA in ethanol vehicle

- Dilute in drinking water to achieve 5 mg/kg dosage

- Administer orally for 30 consecutive days

Morris Water Maze Protocol:

- Train mice for 7 days in circular pool with hidden platform

- Record escape latency (time to find platform)

- Perform probe test on day 8 (remove platform)

- Measure time spent in target quadrant and platform crossings

Tissue Collection and Analysis:

- Administer BrdU (50 mg/kg, i.p.) for 5 consecutive days before sacrifice

- Perfuse transcardially with 4% paraformaldehyde

- Post-fix brains for 24 hours, then cryoprotect in 30% sucrose

- Section brains at 40 μm thickness using cryostat

- Perform immunohistochemistry for BrdU, GFAP, and NeuN

- Count positive cells in dentate gyrus and subventricular zone

Key Findings: TCQA-treated SAMP8 mice showed significantly improved spatial learning and memory, with increased numbers of BrdU+/GFAP+ and BrdU+/NeuN+ cells in the dentate gyrus.

Signaling Pathways and Mechanisms of Action

The biological activities of 3,4,5-TriCQA involve modulation of multiple signaling pathways, which can be visualized schematically:

Figure 1: 3,4,5-TriCQA Modulation of NF-κB and MAPK Signaling Pathways. The diagram illustrates how 3,4,5-TriCQA inhibits TNF-α-stimulated NF-κB activation in keratinocytes [6] and scavenges ROS to suppress JNK/p38 MAPK signaling, thereby reducing mitochondrial dysfunction and apoptosis in irradiated cells [7].

Figure 2: Diverse Biological Activities of 3,4,5-TriCQA. The diagram summarizes the neuroprotective mechanisms against amyloid β-induced toxicity through upregulation of glycolytic enzymes and ATP production [1], and the antiviral activity through suppression of TLR3/7-mediated inflammatory cytokine production [3].

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions

Table 3: Troubleshooting Guide for 3,4,5-TriCQA Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Precipitation in aqueous solutions | Rapid dilution from DMSO stock | Add DMSO stock dropwise while vortexing aqueous solution slowly |

| Reduced biological activity | Compound degradation or repeated freeze-thaw | Prepare fresh aliquots; limit freeze-thaw cycles to <3; verify purity by HPLC |

| High cellular toxicity | Excessive DMSO concentration | Ensure final DMSO concentration ≤0.5%; include vehicle controls |

| Inconsistent extraction yields | Inefficient extraction method | Use ionic liquid-based extraction [4]; optimize solvent-to-material ratio |

| Poor solubility in animal studies | Vehicle incompatibility | Use ethanol for stock followed by dilution in drinking water [5] |

Quality Control Recommendations

- Purity Verification: Assess compound purity using HPLC before major experiments (target ≥98% purity) [2]

- Stock Solution Validation: Periodically check concentration spectrophotometrically (characteristic absorbance ~330 nm)

- Biological Activity Confirmation: Include positive controls in key assays to verify biological activity

- Storage Monitoring: Regularly inspect stock solutions for precipitation or color changes indicating degradation

Conclusion

These application notes provide comprehensive protocols for the solubilization, preparation, and experimental use of 3,4,5-TriCQA across various research applications. The detailed methodologies presented herein for in vitro and in vivo studies, combined with the troubleshooting guidance, should enable researchers to reliably investigate the multifaceted biological activities of this promising natural compound. Particular attention should be paid to proper solvent selection, storage conditions, and vehicle controls to ensure experimental reproducibility and accurate interpretation of results.

References

- 1. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of the binding of 3,4,5-tri-O ... [sciencedirect.com]

- 3. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus ... [sciencedirect.com]

- 4. Use of [C4mim]Cl for efficient extraction of caffeoylquinic ... [nature.com]

- 5. This compound induces adult neurogenesis ... [aging-us.com]

- 6. This compound (3,4,5-triCQA) | NF-κB Inhibitor [medchemexpress.com]

- 7. 3,4,5-O-tricaffeoylquinic acid alleviates ionizing radiation ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for 3,4,5-Tricaffeoylquinic Acid (TCQA) in Neurogenesis Research

Introduction to TCQA and Neurogenesis

3,4,5-Tricaffeoylquinic acid (TCQA) is a naturally occurring polyphenolic compound belonging to the cinnamoylquinic acid family, structurally characterized by three caffeoyl groups attached to a quinic acid core. This compound has emerged as a significant research focus in neuroscience due to its potent neurogenic properties and potential applications in treating neurodegenerative conditions. TCQA is found in various botanical sources, including coffee beans, sweet potatoes, and propolis, making it readily accessible for research and therapeutic development [1] [2] [3].

The discovery that TCQA promotes adult neurogenesis—the process of generating new neurons in the adult brain—represents a paradigm shift in approaches to treating neurodegenerative diseases. Research has demonstrated that TCQA not only stimulates neural stem cell (NSC) proliferation but also enhances cognitive functions such as spatial learning and memory in aging model systems. These properties position TCQA as a promising candidate for therapeutic development against conditions including Alzheimer's disease, age-related cognitive decline, and other neurological disorders characterized by neuronal loss [1] [2] [3].

Mechanism of Action and Signaling Pathways

Key Signaling Pathways Activated by TCQA

TCQA exerts its neurogenic effects through multiple interconnected signaling pathways that regulate neural stem cell fate determination, differentiation, and maturation. The compound demonstrates a remarkable ability to modulate several critical pathways involved in neurodevelopment: